molecular formula C36H54F3N9O20S4 B12416793 Phytochelatin 4 (TFA)

Phytochelatin 4 (TFA)

Cat. No.: B12416793
M. Wt: 1118.1 g/mol
InChI Key: UKGSXWAFKLXHGH-UJVFDMMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytochelatin 4 (TFA) is a defined, tetra-mer phytochelatin peptide with the general structure (γ-Glu-Cys)₄-Gly, provided as a trifluoroacetate salt for enhanced solubility and stability in research applications . Phytochelatins are oligomers of glutathione, enzymatically synthesized by phytochelatin synthase, and are recognized for their critical role in heavy metal detoxification across plants, fungi, nematodes, and algae . This peptide functions as a high-affinity chelator of heavy metal ions, including cadmium (Cd), lead (Pb), and arsenic (As) . Its mechanism involves the formation of stable PC-metal complexes via thiolate coordination, which are subsequently sequestered into vacuoles, thereby reducing the cytosolic concentration of toxic free metal ions and protecting cellular components from metal-induced toxicity and oxidative stress . Phytochelatin 4 is of significant research value for studies focusing on plant and microbial molecular responses to heavy metal stress, the biogeochemical cycling of metals, and the development of phytoremediation strategies for contaminated soils and waters . Furthermore, because phytochelatin synthase is absent in vertebrates, this enzyme and its products, such as Phytochelatin 4, are also of interest as potential drug targets in parasitic diseases like schistosomiasis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C36H54F3N9O20S4

Molecular Weight

1118.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1

InChI Key

UKGSXWAFKLXHGH-UJVFDMMISA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biosynthesis and Enzymology of Phytochelatin 4

Phytochelatin (B1628973) Synthase (PCS) Activity and Characterization

Phytochelatin Synthase (EC 2.3.2.15) is the key enzyme responsible for the synthesis of phytochelatins, including Phytochelatin 4. wikipedia.orgmdpi.com It is constitutively present in the cells of various plant species and its production is not significantly induced by the presence of heavy metal ions. pnas.orgresearchgate.net The enzyme has been characterized from various sources, with studies revealing optimal activity under specific biochemical conditions. For instance, PCS from Silene cucubalus cell cultures exhibits an isoelectric point near pH 4.8 and optimal activity at a temperature of 35°C and a pH of 7.9. pnas.orgnih.gov Similarly, PCS from tomato cells shows maximum activity at pH 8.0 and 35°C. researchgate.net

A defining characteristic of PCS is its activation by a wide range of heavy metal ions. mdpi.com While cadmium (Cd²⁺) is a particularly strong activator, other ions such as silver (Ag⁺), bismuth (Bi³⁺), lead (Pb²⁺), zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and gold (Au⁺) also enhance its activity. pnas.orgnih.gov The order of activation potency can vary between species. For example, in Nicotiana tabacum, the enzymatic activity of NtPCS1 is enhanced in the order of Ag⁺ > Cd²⁺ > Cu²⁺ > Pb²⁺ > Hg²⁺ > Fe²⁺ > Zn²⁺. frontiersin.orgnih.gov This activation is a critical regulatory mechanism, ensuring that phytochelatin synthesis is ramped up in response to heavy metal stress. wikipedia.org The enzyme's activity appears to be self-regulated; the phytochelatin products chelate the activating metal ions, which in turn terminates the enzyme's reaction. pnas.orgnih.govcore.ac.uk

Biochemical Properties of Phytochelatin Synthase from Different Sources
Source OrganismOptimal pHOptimal TemperatureKm for Glutathione (B108866)Primary Metal Activators
Silene cucubalus7.9 pnas.orgnih.gov35°C pnas.orgnih.gov6.7 mM pnas.orgnih.govCd²⁺, Ag⁺, Bi³⁺, Pb²⁺, Zn²⁺, Cu²⁺, Hg²⁺, Au⁺ pnas.orgnih.gov
Tomato (Lycopersicon esculentum)8.0 researchgate.net35°C researchgate.net7.7 mM (in the presence of 0.5 mM Cd²⁺) researchgate.netCd²⁺, Ag⁺, Cu²⁺, Au⁺, Zn²⁺, Fe²⁺, Hg²⁺, Pb²⁺ researchgate.net
Nicotiana tabacumNot specifiedNot specifiedNot specifiedAg⁺ > Cd²⁺ > Cu²⁺ > Pb²⁺ > Hg²⁺ > Fe²⁺ > Zn²⁺ frontiersin.orgnih.gov

Enzymatic Mechanism of Gamma-Glutamylcysteine Dipeptidyl Transpeptidase Activity

The catalytic process is akin to a bisubstrate-substituted enzyme mechanism. nih.gov It proceeds through the formation of a γ-Glu-Cys acyl-enzyme intermediate. nih.gov Research on Arabidopsis thaliana PCS1 (AtPCS1) has revealed that the enzyme undergoes γ-Glu-Cys acylation at two distinct sites during catalysis. nih.gov One of these sites is likely associated with a conserved cysteine residue (Cys56), consistent with a cysteine protease model. nih.gov The formation of this two-site-substituted acyl-enzyme intermediate is crucial as the energy released from the cleavage of the Cys-Gly bond in the donor molecule is conserved in this intermediate. This stored energy is then utilized for the formation of the new peptide bond required for the elongation of the phytochelatin chain. nih.gov

Role of Substrates in Phytochelatin 4 Synthesis

The synthesis of Phytochelatin 4 is a stepwise process that relies on specific substrates, primarily glutathione, and involves the formation of a key intermediate.

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the fundamental precursor for the biosynthesis of all phytochelatins, including Phytochelatin 4. oup.comnih.govnih.govresearchgate.netresearchgate.net Numerous studies have confirmed that the synthesis of phytochelatins is directly dependent on the availability of cellular glutathione. oup.comnih.gov When plant cells are exposed to heavy metals, a decline in the cellular levels of glutathione is observed, which corresponds with the production of phytochelatins. nih.gov Furthermore, the inhibition of glutathione synthesis leads to a halt in the sustained production of phytochelatins, which can be rescued by the provision of sufficient glutathione. oup.comnih.govresearchgate.net This demonstrates unequivocally that glutathione serves as the primary substrate for phytochelatin synthase. oup.comnih.gov The enzyme utilizes glutathione as both the donor of the γ-EC group and the initial acceptor molecule. pnas.org

Gamma-glutamylcysteine (γ-EC) is a crucial intermediate in the synthesis of phytochelatins. jst.go.jpnih.gov The first step in the catalytic cycle of phytochelatin synthase involves the cleavage of the C-terminal glycine (B1666218) residue from a glutathione molecule. jst.go.jpnih.gov This reaction forms a γ-EC dipeptide that becomes covalently bound to the enzyme, forming the acyl-enzyme intermediate. nih.govnih.gov This enzymatic step is distinct from the de novo synthesis of γ-EC from glutamate and cysteine. jst.go.jp The enzyme essentially processes glutathione to generate the reactive γ-EC unit that will be used for chain elongation.

The formation of Phytochelatin 4 is achieved through a sequential chain elongation process. nih.gov Following the formation of the γ-EC-enzyme intermediate, the enzyme transfers the γ-EC moiety to an acceptor molecule. nih.gov The initial acceptor is a second molecule of glutathione, resulting in the formation of Phytochelatin 2 ((γ-EC)₂-Gly). nih.gov

Subsequent elongation steps involve the transfer of additional γ-EC units from glutathione to the growing phytochelatin chain. nih.govnih.gov For the synthesis of Phytochelatin 3 ((γ-EC)₃-Gly), a γ-EC unit is transferred to a molecule of Phytochelatin 2. To produce Phytochelatin 4 ((γ-EC)₄-Gly), a γ-EC unit is then transferred to Phytochelatin 3. This process can continue to generate longer-chain phytochelatins. nih.gov The reaction catalyzed by PCS is a transpeptidation, where the γ-EC portion of a glutathione molecule is transferred to an acceptor, which can be another glutathione molecule or a pre-existing phytochelatin. researchgate.netnih.gov

Stepwise Synthesis of Phytochelatin 4
StepReactionProduct
1GSH + PCS → [PCS-γ-EC] + GlycineEnzyme-intermediate complex
2[PCS-γ-EC] + GSH → PC2 + PCSPhytochelatin 2 ((γ-EC)₂-Gly)
3[PCS-γ-EC] + PC2 → PC3 + PCSPhytochelatin 3 ((γ-EC)₃-Gly)
4[PCS-γ-EC] + PC3 → PC4 + PCSPhytochelatin 4 ((γ-EC)₄-Gly)

Structural Domains of Phytochelatin Synthase and Their Functional Implications

Eukaryotic Phytochelatin Synthase enzymes are typically composed of two main domains: a conserved N-terminal catalytic domain and a more variable C-terminal domain. nih.govnih.gov

The N-terminal domain is highly conserved across different species and is responsible for the catalytic activity of the enzyme. nih.govnih.govresearchgate.net This domain contains the active site, which includes a catalytic triad of Cys-His-Asp, characteristic of the papain superfamily of cysteine proteases. nih.gov Site-directed mutagenesis studies have confirmed the essential role of specific cysteine residues within this domain for catalysis. nih.gov The N-terminal domain is both necessary and sufficient for the transpeptidase activity of the enzyme. nih.gov

The C-terminal domain is more variable in its amino acid sequence among different organisms. nih.gov This domain is thought to be involved in the metal-dependent activation of the enzyme. nih.govnih.gov It contains several cysteine residues that may function as a metal sensor, binding to heavy metal ions and inducing a conformational change in the enzyme that enhances its catalytic activity. ebi.ac.uk While the N-terminal domain alone can catalyze the synthesis of phytochelatins, the C-terminal domain is crucial for the enzyme's responsiveness to a broad range of heavy metals. nih.gov

N-terminal Catalytic Domain

The N-terminal half of the phytochelatin synthase enzyme constitutes the catalytic domain and is highly conserved across different organisms. nih.govnih.gov This domain is both necessary and sufficient for the core catalytic activity of synthesizing phytochelatins. nih.govoup.com Structural and mutagenic analyses have identified a papain-like catalytic triad of amino acid residues—specifically Cys-56, His-162, and Asp-180 in Arabidopsis thaliana PCS1 (AtPCS1)—that is essential for catalysis. nih.govoup.compnas.org Mutation of any of these three residues results in the abolishment of the enzyme's catalytic function. oup.com

The catalytic mechanism involves the formation of a γ-Glu-Cys acyl-enzyme intermediate. nih.govpnas.org The N-terminal domain alone can perform this acylation at a single site, which is fundamental to the transpeptidation reaction. oup.com This domain contains the active site and several highly conserved cysteine residues that are crucial for heavy-metal-induced catalysis. ebi.ac.uk While this domain is sufficient for the basic synthesis of phytochelatins, it is not sufficient for the full, augmentative stimulation by free metal ions like Cd²⁺, a function that requires the C-terminal domain. oup.com

C-terminal Regulatory Domain

The C-terminal domain of phytochelatin synthase is evolutionarily divergent and plays a crucial role in the regulation of the enzyme's activity. nih.gov While the N-terminal domain is responsible for the core catalysis, the C-terminal domain is involved in the enzyme's responsiveness to a wide array of heavy metals. nih.gov It is rich in cysteine residues, which are thought to act as metal sensors. ebi.ac.uknih.gov These cysteine-rich motifs can bind metal ions, such as Cd²⁺, and transfer them to the catalytic domain, thereby activating the enzyme. ebi.ac.uknih.gov

Studies on the liverwort Marchantia polymorpha suggest that an ancestral function of this C-terminal domain is to inhibit enzyme overactivation in the presence of both essential and non-essential heavy metals. nih.govnih.gov Specific twin-cysteine motifs within this domain have been shown to repress enzyme activation to varying degrees upon exposure to heavy metals. nih.govnih.gov This regulatory function is critical for maintaining metal homeostasis and preventing the potentially toxic effects of excessive phytochelatin production. nih.gov The C-terminal domain is also essential for secondary γ-Glu-Cys acylation and the enhanced stimulation of the enzyme by free Cd²⁺. oup.com

Role of Metal Ions in PCS Activation and Regulation

Phytochelatin synthase is constitutively expressed in plant cells, but its enzymatic activity is dependent on the presence of metal ions. mdpi.commdpi.com These ions act as activators, triggering the synthesis of phytochelatins from glutathione. mdpi.comcore.ac.uk The activation mechanism is complex, involving direct binding of metals to the enzyme and potentially the formation of metal-glutathione complexes that act as substrates. nih.gov

Cadmium-Dependent Activation

Cadmium (Cd²⁺) is recognized as a particularly potent activator of phytochelatin synthase. mdpi.com The presence of Cd²⁺ leads to a rapid induction of phytochelatin synthesis, which is a key mechanism for cadmium detoxification in plants. mdpi.comfrontiersin.orgresearchgate.net Kinetic studies of Arabidopsis thaliana PCS1 (rAtPCS1) suggest a complex activation mechanism. nih.gov The enzyme appears to possess at least two distinct Cd²⁺ binding sites: an activation site and an inhibitory site. nih.gov At lower concentrations, Cd²⁺ binding to the activation site stimulates PC synthesis. However, at higher concentrations, binding to the second site can lead to an inhibitory effect. nih.gov

The rate of phytochelatin production is strongly coupled with the rate of intracellular cadmium uptake. nih.gov The synthesis of phytochelatins, by chelating intracellular free cadmium, helps to reduce the concentration of toxic free metal ions within the cell. researchgate.netnih.gov The cysteine-rich C-terminal domain of PCS plays a significant role in Cd²⁺-dependent activation by binding cadmium ions and bringing them into proximity with the catalytic N-terminal domain. nih.gov

Activation by Other Heavy Metals (e.g., Zn, Ag, Bi, Pb, Cu, Hg, Au)

While cadmium is a strong activator, phytochelatin synthase can be activated by a broad spectrum of other heavy metal ions. core.ac.ukresearchgate.net The efficacy of different metals in activating the enzyme varies. For the enzyme from Silene cucubalus, the activating effect of various metal ions was found to decrease in the following order: Cd²⁺ > Ag⁺ > Bi³⁺ > Pb²⁺ > Zn²⁺ > Cu²⁺ > Hg²⁺ > Au⁺. A similar, though not identical, order of activation (Ag²⁺ > Cd²⁺ > Cu²⁺ > Pb²⁺ > Hg²⁺ > Fe²⁺ > Zn²⁺) was observed for the PCS1 enzyme from Nicotiana tabacum. frontiersin.org

Notably, phytochelatin synthesis is also essential for the detoxification of and tolerance to excess zinc (Zn²⁺), an essential micronutrient that is toxic at high concentrations. nih.govfrontiersin.org Studies on Arabidopsis mutants deficient in PC synthesis have demonstrated a pronounced hypersensitivity to zinc. nih.gov Zinc-elicited PC accumulation in roots can reach significant levels, indicating an important role for phytochelatins in the homeostasis of essential metals as well as the detoxification of non-essential ones. nih.gov

Relative Activation of Phytochelatin Synthase by Various Metal Ions
Metal IonActivating Effect in Silene cucubalusActivating Effect in Nicotiana tabacum (NtPCS1)
Ag⁺/Ag²⁺HighVery High (Highest)
Cd²⁺Very High (Highest)High
Cu²⁺ModerateModerate-High
Pb²⁺ModerateModerate
Zn²⁺ModerateLow
Hg²⁺LowLow
Bi³⁺HighNot Reported
Au⁺LowNot Reported
Fe²⁺Not ReportedLow
Metal-Independent PCS Activity in Specific Organisms

While metal ions are the canonical activators of phytochelatin synthase, research has revealed instances of metal-independent activity in certain organisms or under specific conditions. nih.gov For example, the PCS from the parasitic worm Schistosoma mansoni can exhibit both transpeptidase (phytochelatin synthesis) and peptidase activities through a metal-independent mechanism, although it is dependent on the presence of a reducing agent. nih.govplos.org Studies on this organism showed that the N-terminal catalytic domain alone is sufficient for this metal-independent activity. nih.govplos.org

Furthermore, the requirement for a heavy metal ion for the activation of Arabidopsis thaliana PCS1 can be bypassed. The crucial role of the metal ion appears to be the blocking of the thiol group of the glutathione substrate. wikipedia.org When this thiol group is blocked by other means, such as S-alkylation, the enzyme can utilize the modified substrate to synthesize S-alkyl-phytochelatins in an environment devoid of metals. wikipedia.org This indicates that the presence of free metal ions is not an absolute requirement for the catalytic action of the enzyme, but rather for the modification of the substrate to an active form. wikipedia.org

Regulation of Phytochelatin 4 Biosynthesis Pathways

The biosynthesis of phytochelatins is a tightly regulated process to ensure an appropriate response to heavy metal stress without depleting the cell's vital pool of glutathione. nih.gov Regulation occurs at multiple levels, including enzyme activation and feedback inhibition. The primary level of regulation is the activation of the constitutively expressed PCS enzyme by heavy metal ions, as detailed previously. mdpi.commdpi.com

A key aspect of regulation is a self-regulating feedback loop involving the reaction products. core.ac.uk The phytochelatins synthesized by the enzyme are themselves powerful metal chelators. core.ac.ukresearchgate.net As phytochelatins are produced, they begin to bind the free metal ions that are responsible for activating the PCS enzyme. core.ac.ukresearchgate.net This sequestration of the activating metals by the product effectively terminates the enzymatic reaction. core.ac.uk This mechanism provides an elegant self-regulating system where the synthesis of phytochelatins ceases once enough have been produced to chelate the available toxic metal ions, preventing unnecessary consumption of the glutathione precursor. core.ac.uk Higher-order phytochelatins have a greater affinity for metals and are more effective at terminating the enzyme's activity. core.ac.uk Additionally, the C-terminal domain of the PCS enzyme itself has a regulatory role, preventing overactivation by metal exposure. nih.govnih.gov

Substrate Availability and Glutathione Pool Dynamics

The synthesis of phytochelatins, including Phytochelatin 4, is intrinsically linked to the availability of its direct precursor, glutathione (GSH). researchgate.netoup.com The enzyme responsible for this process, phytochelatin synthase (PCS), catalyzes the transfer of a γ-glutamylcysteine group from a donor GSH molecule to an acceptor molecule, which can be another GSH or a growing phytochelatin chain. pnas.orgnih.govuni-bayreuth.de

Research has demonstrated that the cellular pool of glutathione is a critical limiting factor for the sustained production of phytochelatins. researchgate.netoup.com When plant cells are exposed to heavy metals like cadmium, the synthesis of phytochelatins is initiated, leading to a corresponding decline in cellular glutathione levels. researchgate.netoup.com This indicates that GSH is actively consumed during the detoxification process.

Studies using buthionine sulfoximine, a specific inhibitor of glutathione synthesis, have shown that blocking GSH production inhibits the formation of phytochelatins. researchgate.netoup.com However, if sufficient glutathione is supplied externally, phytochelatin synthesis can proceed even in the presence of the inhibitor, confirming that GSH is the essential substrate. researchgate.netoup.com

Feedback Mechanisms and Enzyme Inactivation

The activity of phytochelatin synthase is not constant but is subject to a sophisticated self-regulatory feedback mechanism. core.ac.ukpnas.org The enzyme's activation is dependent on the presence of heavy metal ions. pnas.orgpnas.org However, the very products of the enzymatic reaction—phytochelatins—are potent chelators of these same metal ions. core.ac.ukpnas.org

This creates an elegant feedback loop for enzyme inactivation. As phytochelatins (PC2, PC3, PC4, etc.) are synthesized, they begin to bind, or chelate, the free heavy metal ions in the cytosol. core.ac.uk This sequestration of the metal ions effectively removes the activators of the phytochelatin synthase enzyme. core.ac.ukpnas.org When the activating metals are no longer available to the enzyme, the synthesis of phytochelatins ceases. core.ac.uk This process ensures that the production of phytochelatins is tightly coupled to the actual concentration of toxic free metal ions, preventing unnecessary expenditure of the cell's glutathione reserves.

Research has shown that higher-order phytochelatins (those with longer chains of γ-glutamylcysteine repeats) have a higher affinity for metal ions and are therefore more effective at inactivating the enzyme. core.ac.uk For instance, one study demonstrated that a significantly lower concentration of a pentadecapeptide (a long-chain phytochelatin) was required for 50% inactivation of the enzyme compared to a pentapeptide (a shorter phytochelatin). core.ac.uk This suggests that as the detoxification process proceeds and longer phytochelatins are formed, the feedback inhibition becomes progressively stronger, leading to a more efficient shutdown of the pathway once the threat is neutralized. core.ac.uk

Furthermore, the C-terminal domain of the phytochelatin synthase enzyme itself plays a regulatory role, possessing twin-cysteine motifs that can repress enzyme overactivation by heavy metals. nih.gov This adds another layer of control to the biosynthesis of phytochelatins, highlighting an ancestral function of this domain in preventing excessive and potentially detrimental enzyme activity. nih.gov

Functional Roles of Phytochelatin 4 in Biological Systems

Role in Heavy Metal Detoxification and Tolerance Mechanisms

The primary function of Phytochelatin (B1628973) 4 is to mitigate the cytotoxic effects of heavy metals through chelation and subsequent sequestration, thereby preventing them from interfering with essential cellular processes. nih.govoup.comoup.com This detoxification pathway is a fundamental aspect of metal tolerance in many plant species. nih.gov

Chelation is the process by which PC4 binds to metal ions, forming stable, less toxic complexes. The sulfhydryl (-SH) groups of the cysteine residues within the PC4 molecule are crucial for this binding activity, showing a high affinity for various metal ions. mdpi.comnih.gov

Phytochelatin 4 exhibits a particularly high binding affinity for cadmium (Cd²⁺), a non-essential and highly toxic heavy metal. biorxiv.org Potentiometric and spectroscopic studies have demonstrated that the stability of cadmium complexes increases with the chain length of the phytochelatin. The affinity of PC4 for cadmium is in the femtomolar range, indicating an extremely strong and stable complex formation. nih.gov This high affinity ensures that even at low intracellular concentrations, PC4 can effectively scavenge free cadmium ions, forming stable PC4-Cd complexes. nih.govmdpi.com The formation of these complexes is a critical first step in the detoxification process, effectively neutralizing the reactivity of the cadmium ions. mdpi.commdpi.com

Table 1: Stability Constants of Cadmium-Phytochelatin Complexes

LigandLog K (pH 7.4)Affinity Range
Glutathione (B108866) (GSH)5.93Micromolar (μM)
Phytochelatin 2 (PC2)6.2-
Phytochelatin 4 (PC4) 13.39 Femtomolar (fM)
Phytochelatin 6 (PC6)5.5-

This table presents data on the thermodynamic stability (Log K) of cadmium complexes with glutathione and various phytochelatins, highlighting the exceptionally high affinity of PC4. Data sourced from mdpi.comnih.gov.

While renowned for its role in cadmium detoxification, Phytochelatin 4 is also integral to developing tolerance against a variety of other heavy metals and metalloids. nih.gov Its cysteine-rich structure allows it to effectively bind with other metal ions that have a high affinity for sulfur-containing ligands. mdpi.comnih.gov

Research has established that phytochelatins, including PC4, are involved in the detoxification of:

Arsenic (As): PCs are crucial for detoxifying arsenite (As(III)). mdpi.comnih.govnih.gov

Copper (Cu): PCs can chelate excess copper ions, although other mechanisms may also be more prominent for this essential metal. mdpi.comnih.govscispace.com

Lead (Pb): Phytochelatins bind to lead ions, aiding in their sequestration and detoxification. wikipedia.orgresearchgate.net

Zinc (Zn): While an essential nutrient, excess zinc can be toxic. PCs play a role in managing high zinc concentrations. mdpi.comnih.govnih.govresearchgate.net Studies have shown that PC-deficient mutants exhibit significant hypersensitivity to zinc. nih.gov

Mercury (Hg): PCs are involved in the detoxification of mercury, another highly toxic heavy metal. mdpi.comnih.gov

The versatility of PC4 in chelating a broad spectrum of heavy metals underscores its central role in plant defense systems against environmental metal contamination. researchgate.net

Following chelation in the cytosol, the metal-PC4 complexes must be safely stored away from sensitive metabolic machinery. nih.govoup.compnas.org This is achieved through their transport and sequestration into the cell's vacuole, a large, membrane-bound organelle. wikipedia.orgpnas.org

The sequestration of metal-PC complexes into the vacuole is a vital step for long-term detoxification and tolerance. oup.comnih.govpnas.org By compartmentalizing the toxic metals within the vacuole, the plant cell effectively removes them from the cytoplasm, protecting essential enzymes and cellular functions. scispace.comnih.gov This transport across the vacuolar membrane, known as the tonoplast, is an active process, requiring cellular energy. mdpi.com The acidic environment of the vacuole may cause the complexes to break down, but the metals remain trapped and compartmentalized. mdpi.com

The transport of metal-phytochelatin complexes across the tonoplast is mediated by specific membrane proteins, primarily belonging to the ATP-Binding Cassette (ABC) transporter superfamily. nih.govnih.gov These transporters use the energy from ATP hydrolysis to move substrates across biological membranes. nih.govnih.govcas.cz

Contributions to Metal Homeostasis

Phytochelatins are integral to maintaining metal homeostasis, which is the stable regulation of essential metal ion concentrations within an organism. mdpi.commdpi.com While their primary role is associated with the detoxification of non-essential heavy metals like cadmium, evidence demonstrates their significant function in the homeostasis of essential metals such as zinc (Zn) and copper (Cu). nih.govoup.com

The synthesis of phytochelatins is essential for tolerance to excess zinc and also provides a driving force for zinc accumulation. nih.govresearchgate.net Studies on Arabidopsis thaliana mutants deficient in phytochelatin synthase (the enzyme that produces PCs) revealed a pronounced hypersensitivity to zinc, comparable to their well-documented cadmium hypersensitivity. nih.govresearchgate.net This indicates that PCs, including Phytochelatin 4, are crucial for managing cellular zinc levels to prevent toxicity. nih.gov Furthermore, PC deficiency in these mutants leads to a significant reduction in zinc accumulation in the roots, suggesting that PCs are involved in the sequestration and storage of this essential metal. nih.govresearchgate.net

While the induction of PC synthesis by essential metals like zinc and copper often occurs at levels near or above the toxicity threshold, the consistent presence of shorter PCs, such as PC2, under normal growth conditions suggests a potential role in the routine trafficking and distribution of these micronutrients. nih.govoup.comresearchgate.net The chelation of essential metals by Phytochelatin 4 helps buffer the intracellular concentration, preventing free ions from participating in harmful, unregulated reactions and ensuring they are available for incorporation into metalloproteins and other functional molecules.

Distinction Between Metal Tolerance and Hyperaccumulation Phenotypes

A clear distinction exists between the roles of phytochelatins in metal tolerance versus metal hyperaccumulation. While PCs are fundamental to metal tolerance mechanisms, they are generally not considered part of the specialized machinery of metal hyperaccumulation. mdpi.com

Metal tolerance is the ability of a plant to survive in the presence of high metal concentrations by preventing or mitigating toxic effects. This is often achieved by chelation and sequestration. Phytochelatins are key players in this process; they bind to metal ions in the cytosol, and the resulting metal-PC complexes are then transported into the vacuole for safe storage, thus detoxifying the cytoplasm. mdpi.comrsc.org Studies have shown that plants lacking functional PC synthase genes are hypersensitive to metals like cadmium, demonstrating the essential role of PCs in constitutive tolerance. oup.com

Metal hyperaccumulation , in contrast, is a specific phenotype where certain plant species, known as hyperaccumulators, actively uptake massive quantities of metals from the soil and translocate them to their above-ground tissues (shoots and leaves) for storage, often at concentrations hundreds or thousands of times higher than in other plants. mdpi.com Research comparing metal-tolerant non-accumulators with hyperaccumulators has revealed that the induction of PC synthesis is consistently higher in the non-accumulating, tolerant plants. oup.com For instance, in Silene vulgaris, non-metallicolous populations produce higher levels of PCs in response to copper and zinc than hypertolerant populations do. researchgate.net This suggests that hyperaccumulators rely on different primary mechanisms, such as highly efficient root-to-shoot transport and sequestration in leaf vacuoles, potentially using other ligands, rather than PC-mediated sequestration in the roots. mdpi.com Therefore, while Phytochelatin 4 is vital for a plant's basal ability to tolerate toxic metal levels, it is not the primary driver of the hyperaccumulation trait.

Involvement in Broader Abiotic Stress Responses

Oxidative Stress Mitigation and Redox Homeostasis

Exposure to heavy metals frequently leads to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage lipids, proteins, and DNA. nih.gov Phytochelatins and their precursor, glutathione (GSH), are central to mitigating this stress and maintaining cellular redox homeostasis. nih.govnih.gov

The primary mechanism by which Phytochelatin 4 mitigates oxidative stress is indirect: by chelating free metal ions, it prevents them from catalyzing the formation of ROS through Fenton-like reactions. nih.gov However, the synthesis of PCs is intrinsically linked to the cellular redox state through its consumption of GSH, a critical antioxidant and redox buffer. nih.govresearchgate.net The synthesis of PCs in response to metal exposure causes a significant drain on the cellular GSH pool. researchgate.net

Role in Xenobiotic Metabolism and Detoxification

The phytochelatin synthesis pathway has a dual function, participating not only in metal detoxification but also in the metabolism of xenobiotics (toxic compounds foreign to an organism). researchgate.netresearchgate.net This role is mediated by the enzyme phytochelatin synthase (PCS). In addition to synthesizing PCs from GSH, PCS can also process glutathione S-conjugates. nih.gov

The detoxification of many xenobiotics involves a "phase II" reaction where glutathione S-transferase (GST) enzymes conjugate the xenobiotic molecule with GSH. researchgate.net This makes the compound more water-soluble and marks it for further processing or transport. Phytochelatin synthase can act on these GSH S-conjugates, cleaving the terminal glycine (B1666218) residue. This is a key step in the degradation pathway of these conjugates, which often culminates in their sequestration in the vacuole. researchgate.netnih.gov Therefore, the pathway leading to the synthesis of Phytochelatin 4 is also a component of the broader cellular machinery for detoxifying a range of organic toxins, not just inorganic metal ions. researchgate.net

Responses to Other Environmental Stressors (e.g., UV-B radiation, salt, heat, drought, cold)

While the role of phytochelatins in metal stress is well-established, their involvement in other abiotic stresses is less clear and appears to be more limited. mdpi.com

Heat Stress: There is some evidence for a protective role. In one study, tomato cell cultures adapted to cadmium, a process involving high levels of PC production, subsequently showed significantly enhanced tolerance to heat shock. nih.gov This suggests a potential cross-tolerance mechanism, although the direct role of PCs in thermotolerance requires further investigation.

Salt Stress: The connection to salinity is emerging but not fully understood. Overexpression of a phytochelatin synthase gene (AtPCS2) in Arabidopsis was reported to enhance salt tolerance, indicating a possible function for PCs in mitigating the effects of high salinity. mdpi.com

UV-B Radiation, Drought, and Cold: There is currently little to no direct evidence supporting a significant role for phytochelatins in the primary response to UV-B radiation, drought, or cold stress. mdpi.com Plant responses to UV-B, for example, primarily involve the accumulation of UV-screening compounds like flavonoids and DNA repair mechanisms. nih.gov Reviews on the subject often conclude that the potential role of PCs in responding to drought and low temperatures requires additional, dedicated studies. mdpi.comnih.gov Similarly, a study on Vaucheria species noted that low temperatures (4°C) decreased PC production in response to cadmium, but this was attributed to reduced metal transport and availability rather than a direct response to the cold itself. researchgate.net

In Vivo Studies of Phytochelatin 4 Function

In vivo studies using a variety of model organisms have been instrumental in confirming the functional importance of phytochelatins, including PC4, in living systems.

In the plant model Arabidopsis thaliana, research on PC-deficient mutants such as cad1-3 has provided definitive proof of their function. These mutants, which lack a functional phytochelatin synthase, exhibit extreme hypersensitivity to cadmium and zinc, and show reduced accumulation of these metals, confirming the essential role of PCs in detoxification and homeostasis in vivo. nih.govresearchgate.net Conversely, transgenic Arabidopsis plants overexpressing phytochelatin synthase showed dramatically increased tolerance to arsenic but, paradoxically, became hypersensitive to cadmium, highlighting the complex regulation of the pathway within a living plant. nih.govoup.com

Studies in rice (Oryza sativa) have demonstrated that the rice phytochelatin synthase, OsPCS1, is crucial for tolerance to both arsenic and cadmium. Mutant rice lines lacking this enzyme were more sensitive to these elements. Interestingly, these studies also revealed that PC synthesis has contrasting effects on metal distribution in this key crop species, leading to increased arsenic but decreased cadmium in the grains, pointing to complex, element-specific transport pathways involving PCs in vivo.

Research extending beyond plants has also shed light on PC function. Expression of plant PCS genes in yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) confers significantly increased metal tolerance, demonstrating the portability and fundamental nature of this detoxification system. oup.com More surprisingly, in vivo studies have identified phytochelatins and their metabolites in human urine, suggesting they are absorbed from the diet. Subsequent experiments in mice showed that oral administration of PCs could alter the disposition of selenium and cadmium, indicating a potential role for dietary phytochelatins in influencing metal bioavailability in animals.

Data from Research Findings

Table 1: Effect of Phytochelatin Deficiency on Metal Sensitivity in Arabidopsis thaliana

This table shows the increased sensitivity of the PC-deficient cad1-3 mutant compared to wild-type (WT) plants when exposed to cadmium (Cd²⁺) and zinc (Zn²⁺). Data is derived from studies on root growth and seedling weight.

Metal TreatmentPlant TypeRoot Growth Inhibition (%)Seedling Weight Reduction (%)
2 µM Cd²⁺Wild Type57.659.5
2 µM Cd²⁺cad1-3 Mutant87.091.0
50 µM Zn²⁺Wild Type43.242.4
50 µM Zn²⁺cad1-3 Mutant66.277.0

Data sourced from Tennstedt et al., 2009. nih.gov

Table 2: Phytochelatin (PC) Levels in Response to Metal Exposure in Arabidopsis thaliana

This table illustrates the significant increase in the levels of various phytochelatin peptides (PC2, PC3, PC4) in wild-type (WT) and transgenic Arabidopsis (A35) overexpressing phytochelatin synthase after 48 hours of exposure to 75 µM Cadmium (Cd).

Plant ComponentPlant TypePeptidenmol/g Fresh Weight (Control)nmol/g Fresh Weight (75 µM Cd)
Roots WTPC21.110.5
PC30.212.1
PC404.2
A35PC212.4100.2
PC31.965.3
PC4018.5
Leaves WTPC202.5
PC301.8
PC400.5
A35PC20.54.1
PC303.9
PC401.5

Data sourced from Li et al., 2004. oup.com

Analysis in Plants (e.g., Arabidopsis, wheat, sunflower, tobacco, tomato, poplar, Marchantia)

In the plant kingdom, phytochelatins are a primary line of defense against heavy metal toxicity. The synthesis of these peptides, including PC4, is induced by exposure to various metal ions, leading to their complexation and subsequent compartmentalization, often within the vacuole. nih.govnih.gov

Research in the model plant Arabidopsis thaliana has established the critical role of phytochelatins in detoxifying heavy metals such as cadmium (Cd) and arsenic (As). nih.govnih.gov While the entire suite of phytochelatins contributes to this tolerance, the production of higher chain phytochelatins like PC4 is indicative of a robust response to metal stress. Studies on Arabidopsis mutants deficient in phytochelatin synthase have demonstrated their hypersensitivity to cadmium, underscoring the essential function of these peptides. nih.govlsu.edu Overexpression of phytochelatin synthase in Arabidopsis can lead to increased production of phytochelatins, although this does not always correlate with enhanced metal tolerance, suggesting a complex regulatory network. nih.gov

In wheat (Triticum aestivum), phytochelatins are involved in the accumulation and detoxification of cadmium. vu.nlresearchgate.net The production of different phytochelatin oligomers, including PC4, is a key component of the plant's strategy to manage cadmium stress, which can influence the translocation of the metal from roots to shoots. vu.nl

Studies on sunflower (Helianthus annuus) have shown that exposure to cadmium nitrate (B79036) enhances the synthesis of phytochelatins in both roots and leaves, contributing to increased tolerance to the metal. core.ac.ukresearchgate.netcore.ac.uk The production of longer-chain phytochelatins is part of this detoxification mechanism.

Research on tomato (Lycopersicon esculentum) cell lines has revealed that increased tolerance to cadmium is associated with the enhanced production of phytochelatins, particularly those of higher molecular weight like PC4. nih.govnih.govresearchgate.net This suggests that longer-chain phytochelatins may be more effective at sequestering cadmium. The synthesis of phytochelatins in tomato cells is directly linked to the availability of glutathione and is a rapid response to heavy metal exposure. nih.govresearchgate.net

In the liverwort Marchantia polymorpha , a representative of early diverging land plants, phytochelatin synthase is activated by cadmium, leading to the production of phytochelatins up to PC4. researchgate.netnih.govresearchgate.net This indicates that the fundamental mechanism of phytochelatin-based metal detoxification, including the synthesis of PC4, was established early in the evolution of land plants. slu.se

Plant SpeciesMetal Inducer(s)Key Findings on PC4 Function
Arabidopsis thalianaCd, As, ZnPart of the general phytochelatin response to detoxify heavy metals. nih.govnih.gov
Wheat (Triticum aestivum)CdContributes to cadmium accumulation and detoxification mechanisms. vu.nlresearchgate.net
Sunflower (Helianthus annuus)CdSynthesis is enhanced upon cadmium exposure, contributing to tolerance. core.ac.ukresearchgate.net
Tobacco (Nicotiana tabacum)CdInvolved in the detoxification response, particularly when phytochelatin synthase is overexpressed. nih.gov
Tomato (Lycopersicon esculentum)CdHigher molecular weight PCs, including PC4, are linked to increased cadmium tolerance. nih.gov
Marchantia polymorphaCdProduced in response to cadmium, indicating an ancient detoxification pathway. researchgate.net

Analysis in Fungi (e.g., Schizosaccharomyces pombe, Saccharomyces cerevisiae)

The fission yeast Schizosaccharomyces pombe has been a pivotal model organism for elucidating the role of phytochelatins in metal detoxification. nih.govmonash.edu In S. pombe, phytochelatins are essential for cadmium detoxification. researchgate.net The synthesis of phytochelatins, including PC4, allows the yeast to sequester cadmium ions, forming stable complexes that are then transported into the vacuole. researchgate.net Mutants of S. pombe that are deficient in phytochelatin synthase exhibit hypersensitivity to cadmium, confirming the critical role of this pathway. nih.govembopress.org

The budding yeast Saccharomyces cerevisiae does not naturally produce phytochelatins. However, the expression of phytochelatin synthase genes from plants, such as wheat, in S. cerevisiae confers a dramatic increase in cadmium tolerance. embopress.org This tolerance is achieved through the synthesis of phytochelatins, which then chelate the toxic metal ions. embopress.org This heterologous expression system has been instrumental in confirming the function of phytochelatin synthase genes. embopress.orgpnas.org

Fungal SpeciesMetal Inducer(s)Key Findings on PC4 Function
Schizosaccharomyces pombeCd, CuEssential for cadmium detoxification through chelation and vacuolar sequestration. researchgate.netembopress.org
Saccharomyces cerevisiaeCdHeterologous expression of phytochelatin synthase enables PC production and confers cadmium tolerance. embopress.org

Analysis in Algae (e.g., Dunaliella tertiolecta, Ulva compressa)

In the marine green alga Dunaliella tertiolecta , zinc (Zn) is a strong inducer of phytochelatin synthesis. researchgate.netnih.govmdpi.com Notably, in this species, PC4 is the predominant phytochelatin subtype produced in response to zinc exposure, followed by PC3 and PC5. nih.gov This is in contrast to many higher plants where PC2 is often the most abundant. This finding suggests that the characteristics of phytochelatin synthase in D. tertiolecta, including its substrate specificity, may differ from those in higher plants and other algae. nih.gov

In the green seaweed Ulva compressa , exposure to copper has been shown to induce the synthesis of both PC2 and PC4. frontiersin.org This indicates a role for PC4 in the detoxification of this essential yet potentially toxic metal in this marine alga.

Algal SpeciesMetal Inducer(s)Key Findings on PC4 Function
Dunaliella tertiolectaZn, CdPC4 is the predominant phytochelatin subtype synthesized in response to zinc. researchgate.netnih.gov
Ulva compressaCuPC4 is produced in response to copper exposure, aiding in detoxification. frontiersin.org

Analysis in Other Organisms (e.g., Schistosoma mansoni)

The functional role of phytochelatins extends beyond plants, fungi, and algae. In the parasitic flatworm Schistosoma mansoni , the causative agent of schistosomiasis, a functional phytochelatin synthase has been identified. This enzyme is capable of synthesizing phytochelatins, including PC2, PC3, and PC4. The expression of S. mansoni phytochelatin synthase in yeast confers increased cadmium tolerance. In the worm itself, the enzyme is thought to be involved in both metal homeostasis and the metabolism of xenobiotics, suggesting a broader role in the organism's stress response.

OrganismFunctional Role of PC4
Schistosoma mansoniSynthesized by phytochelatin synthase and implicated in metal homeostasis and xenobiotic metabolism.

Molecular Genetics and Regulation of Phytochelatin 4 Biosynthesis

Phytochelatin (B1628973) Synthase Gene Identification and Characterization

The discovery and characterization of Phytochelatin Synthase (PCS) genes have been fundamental to understanding the molecular basis of heavy metal tolerance. These genes encode the enzyme responsible for synthesizing phytochelatins, which are crucial for detoxifying heavy metals like cadmium and arsenic.

PCS genes have been identified across a wide range of species, from plants and fungi to nematodes. embopress.org In many plants, PCS is represented by a small family of genes, suggesting a degree of functional specialization. tandfonline.com The N-terminal region of PCS proteins is highly conserved, containing the catalytic domain, while the C-terminal is more variable. tandfonline.com

Arabidopsis thaliana : The model plant Arabidopsis thaliana possesses two PCS genes, AtPCS1 and AtPCS2. nih.gov AtPCS1 was one of the first PCS genes to be cloned and has been extensively studied. nih.govpnas.org Its expression confers heavy-metal tolerance when introduced into yeast. nih.gov

Vicia sativa : A functional PCS homolog, VsPCS1, has been isolated from the common vetch. Overexpression of VsPCS1 in Arabidopsis has been shown to increase cadmium tolerance and the synthesis of phytochelatins. researchgate.net

Caenorhabditis elegans : Interestingly, a functional PCS gene, CePCS, has also been identified in the nematode C. elegans, demonstrating that this detoxification mechanism is not exclusive to plants and fungi. embopress.org The presence of PCS homologs in this animal highlights the evolutionary conservation of this pathway. embopress.orgresearchgate.net

The following table summarizes key PCS genes identified in different organisms.

Gene Name Organism Key Findings
AtPCS1 Arabidopsis thaliana Enhances heavy-metal tolerance and phytochelatin accumulation when expressed in yeast. nih.gov
OsPCS1 Oryza sativa (Rice) More strongly activated by Arsenic (As) than Cadmium (Cd). nih.govgithub.io
OsPCS2 Oryza sativa (Rice) More strongly activated by Cadmium (Cd) than Arsenic (As); considered the major isozyme for PC synthesis in rice. nih.govnih.gov
VsPCS1 Vicia sativa (Vetch) Overexpression in Arabidopsis increases Cd tolerance. researchgate.net
CePCS Caenorhabditis elegans A functional PCS homolog found in an animal, indicating evolutionary conservation. embopress.orgresearchgate.net

| TaPCS1 | Triticum aestivum (Wheat) | One of the first plant PCS genes identified; confers significant Cd tolerance in yeast. embopress.org |

The expression of PCS genes is influenced by exposure to heavy metals, although it is often considered to be constitutive. sci-hub.se In bioenergy crops, for instance, phytochelatin synthase genes are upregulated under heavy metal stress to enhance sequestration. mdpi.com

In Arabidopsis thaliana, the transcription of AtPCS1 is induced by cadmium, particularly during the early stages of seedling development. tandfonline.comresearchgate.net This suggests that transcriptional control is an important part of the initial response to metal toxicity. researchgate.net Similarly, the zinc-finger transcription factor ZAT6 in Arabidopsis has been shown to positively regulate cadmium tolerance by activating the expression of genes involved in phytochelatin synthesis, including PCS1 and PCS2. oup.com

In rice, the expression of OsPCS1 is specifically upregulated by arsenic stress in the roots, while OsPCS2 expression is less affected. nih.govnih.gov In tobacco, the NtPCS1 gene is also upregulated by zinc, leading to increased production of phytochelatins. researchgate.net This differential regulation highlights how plants can fine-tune their response depending on the specific metal or metalloid contaminant.

A primary and rapid mechanism for regulating phytochelatin synthesis is the post-transcriptional activation of the PCS enzyme itself. The PCS enzyme is constitutively expressed and remains largely inactive until it is allosterically activated by the binding of heavy metal ions. nih.gov This allows for an immediate response to the presence of toxic metals without the delay required for gene transcription and protein synthesis. researchgate.net

The enzyme is activated by a range of heavy metal ions, including cadmium, arsenic, copper, and zinc. researchgate.netresearcher.life Studies on recombinant PCS proteins have confirmed this direct activation by metals. embopress.org For example, the enzymatic activity of NtPCS1 from tobacco is enhanced by various metals in the order of Ag²+ > Cd²+ > Cu²+ > Pb²+ > Zn²+. researcher.life This direct activation of the pre-existing enzyme pool is a crucial feature of the phytochelatin-based detoxification pathway, enabling a swift cellular defense.

Alternative splicing of pre-mRNA is a regulatory mechanism that can generate multiple protein variants from a single gene, adding another layer of complexity to the regulation of phytochelatin synthesis. mdpi.com This process can be influenced by developmental stage, tissue type, and stress conditions. tandfonline.comnih.gov

In the model legume Lotus japonicus, three PCS genes have been identified, and their primary transcripts undergo alternative splicing. nih.gov For example, alternative splicing of the LjPCS2 gene produces two different mRNA transcripts that encode proteins conferring contrasting levels of cadmium resistance when expressed in yeast. nih.gov

In rice, the OsPCS2 gene also exhibits alternative splicing, with different ratios of splice variants found in the roots and shoots, particularly under cadmium stress. sci-hub.segithub.io This tissue-specific splicing suggests that the different protein isoforms may have specialized roles in managing heavy metal stress throughout the plant. sci-hub.se

Genetic Manipulation and Overexpression Studies

The potential of PCS genes for enhancing heavy metal tolerance and accumulation in various organisms has been explored through genetic engineering. These studies aim to improve the capacity of plants and microbes for phytoremediation and bioremediation.

Expressing a PCS gene from one species into another (heterologous expression) has been a common strategy to investigate and enhance heavy metal tolerance. embopress.org

Expression in Microorganisms : The expression of plant PCS genes, such as AtPCS1 from Arabidopsis, in Saccharomyces cerevisiae (yeast) and Escherichia coli has been shown to dramatically increase tolerance to cadmium. embopress.orgnih.govresearchgate.net Similarly, expressing the CaPCS2 gene from the microalga Chlamydomonas acidophila in E. coli conferred increased tolerance not only to heavy metals like nickel and copper but also to arsenic and other stressors like acidic pH and UVB radiation. nih.govresearchgate.net

Expression in Plants : Overexpression of PCS genes in plants has yielded more varied results. nih.gov

Expressing AtPCS1 in tobacco and Indian mustard led to increased tolerance to cadmium and zinc. tandfonline.comoup.com

Transgenic rice expressing CdPCS1 from an aquatic plant showed enhanced phytochelatin synthesis. nih.gov

However, paradoxically, overexpressing AtPCS1 in its native Arabidopsis resulted in hypersensitivity to cadmium, despite an increase in phytochelatin production. oup.comnih.gov This hypersensitivity could be reversed by the addition of glutathione (B108866), suggesting that the availability of this precursor is a critical limiting factor and that simply overexpressing the synthase is not always sufficient for enhanced tolerance. nih.gov

These studies underscore that while PCS is a key determinant of metal tolerance, its effectiveness is tightly linked with other cellular processes, particularly the supply of glutathione. researchgate.net

The table below summarizes outcomes of several heterologous expression studies.

Expressed Gene Host Organism Metal/Stressor Outcome
AtPCS1 (A. thaliana) S. cerevisiae (Yeast) Cadmium (Cd) Enhanced tolerance and PC accumulation. nih.gov
TaPCS1 (T. aestivum) S. cerevisiae (Yeast) Cadmium (Cd) Dramatic increase in Cd tolerance. embopress.org
CaPCS2 (C. acidophila) E. coli Heavy Metals (Ni, Cu, Co), Arsenic (As), pH, UVB Increased tolerance to multiple stressors. nih.gov
AtPCS1 (A. thaliana) Nicotiana tabacum (Tobacco) Cadmium (Cd) Enhanced Cd tolerance and accumulation. oup.com
AtPCS1 (A. thaliana) Arabidopsis thaliana Cadmium (Cd) Increased PC production but hypersensitivity to Cd. nih.gov

| VsPCS1 (V. sativa) | Arabidopsis thaliana | Cadmium (Cd) | Increased Cd tolerance and PC synthesis. researchgate.net |

Mutational Analysis of PCS Genes (e.g., cad1 mutants)

The study of phytochelatin-deficient mutants has been fundamental to understanding the genetic basis of phytochelatin (PC) synthesis and its role in heavy metal tolerance. mdpi.comnih.gov In the model plant Arabidopsis thaliana, cadmium-sensitive mutants, designated cad1, were isolated and characterized. nih.gov These mutants exhibit hypersensitivity to cadmium and are deficient in their ability to accumulate PCs. mdpi.comnih.gov

Crucially, analysis of the cad1 mutants revealed that they possess wild-type levels of glutathione (GSH), the substrate for PC biosynthesis, which pointed to a defect in the enzymatic synthesis step. nih.gov In vitro assays confirmed that these mutants are deficient in phytochelatin synthase (PCS) activity. nih.gov This collection of evidence conclusively demonstrated that the CAD1 gene encodes the PCS enzyme and that PCs are essential for cadmium tolerance in plants. nih.gov

Several alleles of the cad1 gene have been identified, with the cad1-3 mutant being one of the most extensively studied. mdpi.com In this mutant, which has a defect in the AtPCS1 gene, no PCs can be detected upon exposure to cadmium. mdpi.com In contrast, the cad1-5 mutant, which lacks the entire C-terminal domain of the PCS enzyme, was the least sensitive of the cad1 mutants and could still produce up to 30% of wild-type PC levels. This finding suggests that the highly conserved N-terminal domain of the PCS protein possesses the primary catalytic activity.

More recent investigations into the cad1-3 mutant have revealed that the function of PCS1 extends beyond metal detoxification. frontiersin.org These studies have shown that cad1-3 plants are impaired in callose deposition following cadmium exposure and exhibit increased susceptibility to certain bacterial pathogens. frontiersin.org Furthermore, metabolomic analysis of the mutant showed alterations in the phenylpropanoid and glucosinolate pathways, affecting stem lignification and auxin content. frontiersin.org

Table 1: Characteristics of key Arabidopsis thaliana cad1 mutants

Mutant Allele Genetic Defect Phenotype Key Research Finding
cad1-3 Defective AtPCS1 gene mdpi.com Cadmium hypersensitive; No detectable phytochelatins mdpi.com Confirmed AtPCS1 is the primary gene for PC synthesis in response to cadmium. mdpi.com Also revealed roles for PCS1 in pathogen defense and secondary metabolism. frontiersin.org
cad1-5 Lacks C-terminal domain of AtPCS1 Least sensitive cad1 mutant; Produces up to 30% of wild-type PC levels Indicated that the N-terminal domain of PCS1 contains the catalytic site for PC synthesis.
cad1-6 Allele of AtPCS1 nih.gov Cadmium sensitive; Reduced root-to-shoot Cd translocation nih.gov Suggests a role for PC-dependent processes in the translocation of metals within the plant. nih.gov

Complementation Studies

Complementation analysis has been a critical tool to confirm the function of phytochelatin synthase (PCS) genes. nih.gov In these studies, a functional copy of a candidate gene is introduced into a mutant organism that lacks the gene's function. If the introduced gene restores the wild-type phenotype, it confirms the gene's identity and function.

The cadmium-sensitive phenotype of the Arabidopsis cad1 mutants was successfully reversed by introducing the wild-type CAD1 gene, providing definitive proof that this gene encodes a functional PC synthase. lsu.edu Similarly, when developing constructs for overexpressing AtPCS1, researchers performed functional complementation tests using the cad1-3 mutant. nih.gov The successful restoration of cadmium tolerance in the transformed cad1-3 lines demonstrated that the gene construct was functioning correctly. nih.gov

The cad1-3 mutant has also served as a valuable platform for testing the function of PCS genes from other plant species. mdpi.comnih.govresearcher.life For instance, four representative PCS genes from the model crop species Malus domestica (apple) and Medicago truncatula were introduced into the cad1-3 mutant. researcher.life The resulting complementation displayed clear differences in plant growth, PC and GSH levels, and elemental content under metal stress, confirming the in vivo function and conservation of these heterologous PCS genes. researcher.life In another study, coding sequences from different rice PCS variants (OsPCS) were expressed in the cad1-3 mutant to examine their enzymatic activity, demonstrating the utility of this approach for functional analysis across species. nih.gov

Signaling Pathways Interacting with Phytochelatin 4 Synthesis

Interplay with Hormonal Signaling (e.g., Melatonin, Abscisic Acid)

The biosynthesis of phytochelatins is integrated with broader stress-response signaling networks, including those regulated by plant hormones such as melatonin and abscisic acid (ABA). researcher.lifemdpi.com Melatonin, an indoleamine molecule, and ABA are both recognized as key signaling molecules involved in mediating plant responses to a wide range of environmental stresses. nih.govmdpi.comnih.gov

There is evidence of direct and indirect interplay between these hormonal pathways and PC synthesis. A study on soybean plants under cadmium stress revealed that the application of melatonin had a synergistic effect on enhancing the expression of the PCS gene, indicating a protective role against cadmium toxicity. researcher.life This suggests that melatonin signaling can positively regulate the genetic machinery for PC production.

Involvement of Calcium-Dependent Protein Kinases (CDPK) and Mitogen-Activated Protein Kinases (MAPK)

Cellular signaling in response to stress heavily relies on protein phosphorylation cascades mediated by kinases. Among the most important are Calcium-Dependent Protein Kinases (CDPKs) and Mitogen-Activated Protein Kinases (MAPKs). nih.govnih.gov CDPKs act as direct sensors of intracellular calcium (Ca²⁺) signals, translating them into specific phosphorylation events. nih.govfrontiersin.orgmdpi.com MAPK cascades are evolutionarily conserved signaling modules that transduce external stimuli into cellular responses through a sequential phosphorylation of MAPKKKs, MAPKKs, and MAPKs. mdpi.comfrontiersin.org

Both CDPKs and MAPK cascades are central hubs in plant signaling, integrating stimuli from various abiotic stresses and phytohormone pathways. nih.govfrontiersin.orgnih.gov These pathways are known to regulate the expression of a wide array of stress-responsive genes. While direct phosphorylation of the phytochelatin synthase enzyme by these kinases has not been extensively documented, their involvement in the upstream regulation of PC synthesis is highly probable.

MAPK pathways are known to regulate the biosynthesis of various specialized metabolites, including other sulfur-containing defense compounds. nih.gov Given that PC synthesis is a critical component of the plant's response to heavy metal stress, it is likely regulated by these primary signaling cascades. The activation of CDPKs and MAPKs by stress signals leads to the phosphorylation of transcription factors and other regulatory proteins, which in turn modulate the expression of genes involved in defense and detoxification, including PCS genes.

Cross-talk with Antioxidant Gene Regulation

The response to heavy metal stress involves a coordinated regulation of multiple defense systems, including the chelation of metals by phytochelatins and the detoxification of reactive oxygen species (ROS) by the antioxidant system. mdpi.com Heavy metals trigger significant oxidative stress, necessitating the activation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and various peroxidases. mdpi.com The synthesis of PCs and the regulation of antioxidant genes are tightly linked, as both pathways often draw on the same precursor pool, namely glutathione (GSH), which is both a primary antioxidant and the substrate for PC synthase. researcher.life

Evidence for this cross-talk comes from studies showing concurrent regulation of both pathways. For example, treatment of soybean plants with melatonin under cadmium stress not only enhanced PCS gene expression but also modulated the activities of antioxidant enzymes and reduced hydrogen peroxide (H₂O₂) levels. researcher.life

Further molecular evidence demonstrates a direct link at the post-transcriptional level. The RNA-binding protein AtGRP7 has been shown to be crucial for nickel and lead tolerance in Arabidopsis. researcher.life This protein directly regulates the mRNA stability of both PCS1 and genes encoding antioxidant enzymes like glutathione reductase (GR1) and superoxide dismutases (FeSOD1, FeSOD2). researcher.life This coordinated regulation ensures that the plant can mount a comprehensive defense, simultaneously sequestering toxic metal ions and combating the oxidative damage they cause. mdpi.com

Table 2: Signaling Components and Their Interaction with Phytochelatin Synthesis

Signaling Pathway Key Component(s) Observed Interaction/Role
Hormonal Signaling Melatonin Upregulates PCS gene expression in soybean under cadmium stress. researcher.life
Abscisic Acid (ABA) Induces melatonin synthesis under stress; part of a broader network influencing stress responses including detoxification. mdpi.comsemanticscholar.org
Kinase Cascades CDPKs & MAPKs Central signaling hubs that respond to stress and hormones, likely regulating upstream factors that control PCS gene expression. nih.govnih.gov
Antioxidant Regulation AtGRP7 (RNA-binding protein) Post-transcriptionally regulates mRNA stability of both PCS1 and genes for antioxidant enzymes. researcher.life
Glutathione (GSH) Acts as a precursor for PC synthesis and a key molecule in the antioxidant system, linking the two pathways metabolically. researcher.life

Research Methodologies for Phytochelatin 4 Analysis

Sample Preparation and Extraction Techniques

The initial and most critical stage in phytochelatin (B1628973) analysis is the preparation of the sample extract. The primary objectives are to efficiently disrupt the cells to release the intracellular contents, including PC4, and to stabilize these thiol-rich peptides against oxidation and degradation.

Tissue homogenization is a fundamental process designed to break down complex biological tissues into a uniform mixture, thereby allowing for the isolation of specific components like phytochelatins alliedacademies.org. The choice of homogenization technique depends on the tissue type, sample size, and the desired outcome. Common methods include grinding frozen tissue with a mortar and pestle in liquid nitrogen, which helps to break cell walls and make the sample brittle dss.go.thoup.comnih.govmpbio.com. For larger samples, high-speed blenders or rotor-stator homogenizers are effective, though care must be taken to control heat generation that could lead to protein denaturation alliedacademies.orgvelp.com. Another efficient method involves using bead mills, where tissues are agitated with small beads to achieve high-throughput disruption alliedacademies.orgnih.gov.

The composition of the extraction buffer is crucial for preserving the integrity of phytochelatins. These peptides are susceptible to oxidation, so the extraction medium is designed to be acidic and often contains reducing and chelating agents nih.gov. Common extraction solutions include acids such as 0.1 M hydrochloric acid (HCl) or 1% formic acid, which create a low pH environment that inhibits enzymatic degradation and helps precipitate proteins oup.comnih.govplos.org.

Table 1: Comparison of Common Tissue Homogenization Techniques

Technique Principle Applications & Considerations
Mortar and Pestle (with Liquid N2) Manual grinding of frozen, brittle tissue to rupture cell walls.Simple, cost-effective, suitable for soft tissues. Often used to prevent degradation of sensitive molecules alliedacademies.orgdss.go.th.
High-Speed Blender / Rotor-Stator Mechanical shearing and disruption of tissues at high speeds alliedacademies.orgvelp.com.Quick and effective for a wide range of tissues. May generate heat, requiring cooling to prevent protein denaturation alliedacademies.org.
Bead Mill / Bead Beater Mechanical agitation with beads (e.g., zirconia) to disrupt cells.Offers high throughput and efficient disruption. Bead material and size must be optimized for the specific application alliedacademies.orgnih.gov.
Ultrasonication High-frequency sound waves cause cavitation, disrupting cells.Non-contact and gentle, often used for heat-sensitive samples or to release components from membranes alliedacademies.org.

Trifluoroacetic acid (TFA) is a key reagent in the analysis of peptides like phytochelatins, primarily used during the purification and separation stages. In sample preparation, acidifying a protein sample with TFA (e.g., to 0.2% v/v) can effectively precipitate larger proteins, which might otherwise interfere with subsequent analysis nih.gov.

Furthermore, TFA is a standard component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC), the most common technique for separating phytochelatins tandfonline.com. Typically used at a concentration of 0.1% (v/v), it acts as an ion-pairing agent. By pairing with the charged groups on the phytochelatin molecules, TFA neutralizes their charge, which improves their retention on the nonpolar stationary phase of the HPLC column and results in sharper, more symmetrical peaks during elution dss.go.thplos.orgtandfonline.com. Freeze-dried extracts are often redissolved in a solution containing 0.1% TFA before being injected into the HPLC system dss.go.th. This ensures compatibility with the mobile phase and aids in the solubilization of the peptides.

The sulfhydryl (thiol) groups of the cysteine residues in phytochelatins are highly reactive and prone to oxidation, which can be catalyzed by the presence of metal ions in the extract nih.gov. To prevent this oxidative degradation and preserve the reduced state of the thiols for accurate quantification, strong chelating agents are incorporated into the extraction and derivatization buffers.

Diethylenetriaminepentaacetic acid (DTPA) is a commonly used chelating agent in phytochelatin analysis nih.govnih.gov. By sequestering divalent and trivalent metal cations that may be present in the tissue homogenate, DTPA minimizes the catalytic oxidation of thiol groups. It is often included in buffers, such as an EPPS/DTPA buffer, during sample preparation and prior to the derivatization step to ensure that the thiol groups remain available for reaction with labeling reagents nih.gov.

Table 2: Typical Components of Extraction Buffers for Phytochelatin Analysis

Component Function Typical Concentration
Acid (e.g., HCl, Formic Acid) Creates a low pH environment to inhibit enzymatic activity and aid protein precipitation.0.1 M HCl or 1% Formic Acid oup.comnih.govplos.org.
Trifluoroacetic Acid (TFA) Used for protein precipitation and as a mobile phase additive in HPLC nih.govtandfonline.com.0.1% - 0.2% (v/v) nih.govtandfonline.com.
Chelating Agent (e.g., DTPA) Binds metal ions to prevent the catalytic oxidation of thiol groups nih.govnih.gov.6.3 mM (in EPPS/DTPA buffer) nih.gov.
Reducing Agent (e.g., TCEP) Reduces any oxidized disulfide bonds back to free thiols before derivatization.20 mM nih.gov.

Derivatization Methods for Thiol Detection

Phytochelatins lack a strong native chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence spectroscopy difficult nih.gov. Therefore, a derivatization step is employed to chemically label the thiol groups of the cysteine residues. This process attaches a molecule with specific detection properties, significantly enhancing the sensitivity and selectivity of the analysis.

Pre-column derivatization with monobromobimane (mBBr) is a widely used method for the quantification of phytochelatins and other thiols researchgate.netresearchgate.net. mBBr reacts specifically with the thiol groups of cysteine residues to form stable, highly fluorescent derivatives researchgate.net. These derivatives can then be separated by RP-HPLC and detected with high sensitivity using a fluorescence detector researchgate.net.

The derivatization reaction is typically performed under alkaline conditions (pH ~8.2) and at an elevated temperature (e.g., 45°C) to ensure efficient labeling nih.govnih.gov. After a set incubation period, the reaction is terminated by adding a strong acid, such as methanesulfonic acid nih.gov. A significant advantage of the mBBr method is its ability to disrupt arsenic-phytochelatin complexes, allowing for the accurate measurement of total phytochelatins in samples from arsenic-exposed organisms—a task that is problematic for other methods nih.gov. However, a notable limitation is that the efficiency of the derivatization reaction can decrease as the length of the phytochelatin polymer increases, which is attributed to steric hindrance nih.gov. This may necessitate the use of correction factors for precise quantification of longer chains like PC4 nih.gov.

Ellman's reagent, or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is another chemical used for the quantification of thiol groups wikipedia.org. The reaction between DTNB and a thiol cleaves the disulfide bond of the reagent, producing 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm nih.govwikipedia.org.

This method is commonly applied in a post-column derivatization setup. After the different phytochelatins are separated by HPLC, the column effluent is mixed with Ellman's reagent, and the resulting absorbance is measured nih.govnih.gov. While reliable for total thiol quantification, this method is generally less sensitive than fluorescence-based techniques researchgate.net. A major drawback of the DTNB method is its unsuitability for analyzing samples from arsenic-exposed plants, as the formation of stable arsenic-thiol complexes prevents the reaction with the reagent nih.gov. Similar to mBBr, the derivatization efficiency of Ellman's reagent also declines with increasing phytochelatin chain length nih.gov.

Table 3: Comparison of Derivatization Reagents for Phytochelatin Analysis

Feature Monobromobimane (mBBr) Ellman's Reagent (DTNB)
Method Type Pre-column derivatization nih.gov.Post-column derivatization nih.gov.
Detection Principle Fluorescence researchgate.net.UV-Vis Absorbance (412 nm) wikipedia.org.
Advantages High sensitivity; suitable for arsenic-exposed samples researchgate.netnih.gov.Well-established for total thiol quantification nih.gov.
Limitations Decreasing derivatization efficiency with increasing chain length nih.gov.Less sensitive than mBBr; not suitable for arsenic-exposed samples; decreasing efficiency with chain length researchgate.netnih.gov.
Derivatization Efficiency PC2: 71.8%; PC4: 27.4% nih.gov.PC2: 81.4%; PC4: 50.2% nih.gov.

Table of Compounds

Chromatographic and Spectrometric Analysis of Phytochelatin 4

The accurate detection and quantification of Phytochelatin 4 (PC4) in biological matrices are critical for understanding its role in heavy metal detoxification. Methodologies predominantly rely on the separation capabilities of liquid chromatography coupled with sensitive detection techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of phytochelatins. Its application involves a stationary phase, typically a packed column, and a mobile phase that moves the sample through the column, allowing for the separation of its components.

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic approach for phytochelatin analysis. This technique utilizes a non-polar stationary phase and a polar mobile phase. C18 (octadecyl) columns, which contain silica particles bonded with C18 hydrocarbon chains, are frequently employed for this purpose. The separation mechanism is based on the hydrophobic interactions between the analytes and the C18-functionalized silica. In one method, a 250 x 4.6 mm Prodigy ODS (3) column protected by a C18 ODS guard column was used for the separation of phytochelatins, including PC4 researchgate.net. The non-polar nature of the C18 stationary phase effectively retains the phytochelatin molecules, allowing for their separation from more polar sample components.

To achieve effective separation of phytochelatins, which have similar structures, a gradient elution is typically necessary. This involves changing the composition of the mobile phase during the analysis. A common mobile phase system consists of water and a more non-polar organic solvent, such as acetonitrile or methanol. Trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.05-0.1%) researchgate.netroyalsocietypublishing.org. TFA acts as an ion-pairing agent, improving peak shape and resolution by neutralizing residual silanol groups on the silica support and providing a counter-ion for the charged functional groups of the phytochelatins.

One established method uses a gradient of solvent A (0.05% TFA in water) and solvent B (26% acetonitrile in solvent A) researchgate.net. Another approach employs a linear gradient of aqueous 0.1% TFA and acetonitrile, achieving baseline separation of multiple phytochelatins, including PC4, within 9 minutes royalsocietypublishing.org. A specific example of a gradient program involved a linear gradient from 2% to 100% of a solvent containing 80% acetonitrile in 0.1% (v/v) TFA, at a flow rate of 1.0 mL/min researchgate.net.

ParameterCondition 1Condition 2
Column Prodigy ODS (3) C18 (250 x 4.6 mm)Venusil AA (250 mm × 4.6 mm i.d., 5 µm)
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in waterWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B 26% Acetonitrile in Mobile Phase AAcetonitrile
Gradient Linear GradientGradient Elution
Flow Rate 1.0 mL/minNot Specified
Detection UV at 214 nmEvaporative Light-Scattering Detector (ELSD)
Retention Time (PC4) Approx. 7-8 min (estimated from chromatogram)Not Specified

This table presents typical parameters for the HPLC-based separation of Phytochelatin 4.

For enhanced sensitivity, HPLC systems can be equipped with a fluorescence detector. Since phytochelatins are not naturally fluorescent, a pre-column or post-column derivatization step is required. This involves reacting the thiol (-SH) groups of the cysteine residues in the phytochelatin structure with a fluorescent labeling agent.

A common derivatizing agent is 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) researchgate.net. The derivatization reaction is typically carried out by heating the sample with SBD-F in the dark at 60°C for one hour researchgate.net. After derivatization, the resulting fluorescent products are separated on the HPLC column and detected. A typical fluorescence detector setting for SBD-F derivatives involves an excitation wavelength of 380 nm and an emission wavelength of 470 nm researchgate.net. This method provides high sensitivity, allowing for the detection of thiols at very low concentrations researchgate.net.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry provides highly specific and sensitive detection of analytes based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography, it offers powerful capabilities for both the identification and quantification of compounds in complex mixtures.

The coupling of HPLC or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry, particularly tandem mass spectrometry (MS-MS), is a definitive method for phytochelatin analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like phytochelatins, allowing them to be transferred from the liquid phase to the gas phase as intact ions.

In HPLC-ESI-MS-MS systems, the mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantification. This highly selective technique involves monitoring a specific precursor ion-to-product ion transition for the target analyte. This approach has been successfully used for the quali-quantitative analysis of thiol peptides, including the detection of PC4 in biological extracts and growth media fmach.it. UPLC-MS methods have also been validated for the precise and accurate measurement of phytochelatins up to PC4 in aquatic plants researchgate.net. These advanced methods can achieve very low limits of detection (LOD), often in the picomolar to femtomole range. For instance, one HPLC-ESI-MS-MS method reported a detection sensitivity for PC4 of approximately 10 fmol researchgate.netresearchgate.net. Another study reported a limit of detection for PC4 as 37.3 pmol L⁻¹ researchgate.net.

TechniqueAnalyteLimit of Detection (LOD) / SensitivityMatrix
UPLC-MS Phytochelatin 40.02 to 0.08 µg ml⁻¹ (for all analytes)Aquatic Plants
HPLC-ESI-MS-MS Phytochelatin 410 fmol (sensitivity)Arabidopsis thaliana
HPLC-ESI-MS-MS Phytochelatin 437.3 pmol L⁻¹Chlorella vulgaris

This table summarizes the reported detection limits for Phytochelatin 4 using various mass spectrometry-based methods.

Atomic Absorption Spectroscopy for Metal Quantification

Atomic Absorption Spectroscopy (AAS) is a widely used analytical technique for determining the concentration of specific metal elements in a sample. nih.govnih.govdss.go.th In the context of phytochelatin research, AAS is instrumental in quantifying the total amount of heavy metals, such as cadmium, zinc, and lead, within plant tissues or cellular extracts. nih.govnih.gov This information is critical for correlating the levels of metal exposure with the induction and synthesis of phytochelatins.

The principle of AAS involves the atomization of a sample, typically by a flame (Flame AAS or FAAS) or a graphite furnace (Graphite Furnace AAS or GFAAS), to convert the metal ions into free atoms in the ground state. researchgate.net A light source emitting a wavelength specific to the metal of interest is then passed through the atomized sample. The ground-state atoms absorb this light, and the amount of absorption is directly proportional to the concentration of the metal in the sample. researchgate.net

Prior to AAS analysis of biological samples, a crucial step is the digestion of the organic matrix. nih.gov This is necessary to eliminate interference from organic components and to release the metals in a form suitable for atomization. researchgate.netnih.gov Common digestion methods include wet digestion, using strong acids like nitric acid and hydrogen peroxide, or dry ashing. nih.govnih.gov The choice of digestion method can influence the accuracy of the results for certain metals. nih.gov

While AAS provides precise and accurate measurements of total metal concentrations, it does not, on its own, provide information about the chemical species of the metal, i.e., whether the metal is free or bound to a ligand like a phytochelatin. researchgate.net To determine the amount of metal specifically chelated by phytochelatins, AAS is often used in conjunction with separation techniques like size-exclusion chromatography or HPLC. researchgate.net These techniques first separate the metal-phytochelatin complexes from other cellular components, and then the metal content of the fractions containing the complexes is quantified by AAS.

Table 2: Common Heavy Metals Quantified by AAS in Phytochelatin-Related Studies

MetalTypical Wavelength (nm)Common Applications in PC Research
Cadmium (Cd)228.8Assessing Cd accumulation and its role in inducing PC synthesis.
Zinc (Zn)213.9Investigating the role of PCs in zinc homeostasis and detoxification.
Lead (Pb)283.3Determining Pb content in plants and its correlation with PC levels.
Copper (Cu)324.8Studying the involvement of PCs in copper detoxification.

Nuclear Magnetic Resonance (NMR) for Metal-PC Complex Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules at the atomic level. In the field of phytochelatin research, NMR is employed to investigate the intricate interactions between metal ions and phytochelatin molecules, including PC4. researchgate.netresearchgate.net This technique is crucial for elucidating the coordination chemistry of metal-PC complexes, which is fundamental to understanding their role in metal detoxification. researchgate.net

¹H NMR spectroscopy is particularly useful for identifying the specific amino acid residues within the phytochelatin that are involved in metal binding. researchgate.net By observing changes in the chemical shifts of protons upon the addition of a metal ion, researchers can pinpoint the donor groups responsible for chelation. For example, studies on the Cd²⁺-PC2 complex have shown that the thiol groups of the cysteine residues are primary binding sites. researchgate.net Furthermore, NMR can reveal the involvement of other functional groups, such as the carbonyl or amide groups of the peptide bonds and the carboxylate groups of glutamic acid residues, in coordinating the metal ion. researchgate.net

NMR studies can also provide insights into the stoichiometry of metal-PC complexes and how it changes with varying metal-to-ligand ratios. nih.govresearchgate.net This is essential for understanding the capacity of phytochelatins to bind multiple metal ions, potentially forming polynuclear complexes. researchgate.net The structural information obtained from NMR, such as bond angles and distances, contributes to the development of three-dimensional models of metal-phytochelatin complexes.

In Vitro Phytochelatin Synthase Activity Assays

Reaction Conditions and Enzyme Purification

In vitro assays of phytochelatin synthase (PCS) activity are essential for characterizing the enzyme's catalytic properties and understanding the regulation of phytochelatin biosynthesis. These assays typically involve incubating a source of the PCS enzyme with its substrate, glutathione (B108866) (GSH), in the presence of an activating metal ion. pnas.orgcore.ac.uk

The purification of phytochelatin synthase is a critical first step for detailed in vitro studies. The enzyme has been purified from various plant sources, such as cell suspension cultures of Silene cucubalus. core.ac.uk A typical purification protocol may involve several chromatographic steps to achieve apparent homogeneity. core.ac.uk The purity of the enzyme is often assessed by SDS-PAGE. core.ac.uk

The standard reaction mixture for an in vitro PCS assay includes:

Enzyme Source: This can be a crude soluble protein extract or a purified PCS preparation. pnas.org

Substrate: Glutathione (GSH) is the primary substrate for PC synthesis. pnas.orgcore.ac.uk

Metal Activator: The activity of PCS is dependent on the presence of heavy metal ions. Cadmium chloride (CdCl₂) is a commonly used activator in these assays. pnas.org

Buffer: A suitable buffer, such as Tris-HCl, is used to maintain an optimal pH for the enzyme, which is typically around 8.0. pnas.org

Reducing Agent: A reducing agent like 2-mercaptoethanol may be included to maintain the thiol groups in a reduced state. pnas.org

The reaction is typically carried out at a controlled temperature, for example, 37°C, for a specific duration. pnas.org The reaction is then terminated, often by the addition of an acid like 5-sulfosalicylic acid, which precipitates the protein and stops the enzymatic activity. pnas.org

Table 3: Typical Reaction Components for In Vitro Phytochelatin Synthase Assay

ComponentTypical ConcentrationFunction
Phytochelatin SynthaseVariable (e.g., 0.5 µg purified enzyme)Enzyme
Glutathione (GSH)~3.3 mMSubstrate
Cadmium Chloride (CdCl₂)~200 µMMetal Activator
Tris-HCl Buffer (pH 8.0)~200 mMBuffer
2-Mercaptoethanol~10 mMReducing Agent

Quantification of Phytochelatin 4 Production in Vitro

Following the in vitro phytochelatin synthase reaction, the products, including PC2, PC3, and PC4, need to be quantified. This is typically achieved using HPLC, similar to the methods described for the analysis of in vivo samples. pnas.orgcore.ac.uk

After terminating the enzymatic reaction and removing the precipitated protein by centrifugation, the supernatant containing the newly synthesized phytochelatins is analyzed. pnas.org Reversed-phase HPLC is used to separate the different PC oligomers based on their hydrophobicity. pnas.org

For detection and quantification, post-column derivatization with Ellman's reagent (DTNB) is a common method. pnas.org The absorbance of the resulting product is measured, and the concentration of each PC oligomer is determined by comparing the peak areas to a standard curve. Alternatively, pre-column derivatization with a fluorescent label can be used for more sensitive detection. The identity of the synthesized PCs can be confirmed by co-elution with known standards and by amino acid analysis of the collected fractions to determine the Glu/Gly ratio. pnas.org The amount of PC4 produced can be expressed as the rate of synthesis, for example, in nanomoles of product formed per milligram of protein per minute.

Molecular Biology Techniques

Molecular biology techniques have been instrumental in advancing our understanding of the role of phytochelatins in metal tolerance and homeostasis. These techniques allow for the manipulation of the genes involved in PC biosynthesis, enabling researchers to study the effects of altered PC levels in various organisms.

A key molecular approach has been the cloning and characterization of the phytochelatin synthase (PCS) gene. scielo.br For example, the AtPCS1 gene from Arabidopsis thaliana has been isolated and expressed in heterologous systems like Saccharomyces cerevisiae (yeast). nih.gov This allows for the study of the enzyme's function in a simplified genetic background.

The creation of transgenic organisms, both plants and microorganisms, that either overexpress or have silenced PCS genes has provided significant insights. mdpi.com Overexpression of PCS can lead to increased PC synthesis and enhanced tolerance to heavy metals like cadmium. scielo.br Conversely, the use of PCS-deficient mutants has demonstrated the essential role of phytochelatins in metal detoxification. mdpi.com Techniques such as RNA interference (RNAi) and virus-induced gene silencing (VIGS) have also been employed to specifically reduce the expression of PCS genes. mdpi.com

Quantitative RT-PCR for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a fundamental technique for analyzing the transcriptional regulation of phytochelatin synthase (PCS) genes, which are responsible for the synthesis of phytochelatins, including Phytochelatin 4. This method allows for the precise measurement of gene expression levels in response to various stimuli, most notably heavy metal exposure.

The process begins with the extraction of total RNA from the plant tissues of interest, such as roots, stems, and leaves. nih.gov First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme. nih.gov This cDNA serves as the template for the subsequent PCR amplification. To ensure the accuracy and reproducibility of the results, a reference gene, often a constitutively expressed "housekeeping" gene like actin, is amplified alongside the target PCS gene to normalize the gene expression data. nih.gov

Studies have utilized qRT-PCR to investigate the tissue-specific expression of PCS genes and their induction by heavy metals. For instance, in one study, the expression of a novel PCS gene, BnPCS1, from ramie (Boehmeria nivea) was analyzed in different tissues, revealing the highest expression in the leaves and the lowest in the stems. nih.gov Furthermore, the expression of BnPCS1 was significantly induced by cadmium (Cd) treatment. nih.gov In transgenic Arabidopsis thaliana lines overexpressing BnPCS1, qRT-PCR analysis confirmed the varying levels of transgene expression among the different lines. nih.gov

Another study on Arabidopsis thaliana investigated the expression of two PCS genes, AtPCS1 and AtPCS2, in response to different concentrations of cadmium. The results showed that the expression of the gene encoding γ-glutamylcysteine synthetase (AtGSH1), a precursor for phytochelatin synthesis, was not significantly regulated by cadmium in shoots and roots. In contrast, the expression of the gene for glutathione synthetase (AtGSH2) was slightly up-regulated in whole seedlings.

The data generated from qRT-PCR experiments are typically presented as relative fold changes in gene expression compared to a control condition. This quantitative information is vital for understanding the molecular mechanisms underlying heavy metal tolerance and accumulation in plants.

**Table 1: Relative Expression of BnPCS1 in Different Tissues of *Boehmeria nivea***

Tissue Relative Expression Level
Leaves Highest
Stem Tip Moderate
Roots Low
Stems Lowest

This is an interactive data table based on the research findings. nih.gov

Western Blotting for Protein Expression Analysis

Western blotting is a key technique used to detect and quantify the expression of specific proteins, such as phytochelatin synthase (PCS), from tissue extracts. This method provides insight into the abundance of the PCS enzyme, which is directly responsible for the synthesis of phytochelatins.

The procedure involves separating proteins from a sample by size using gel electrophoresis. The separated proteins are then transferred to a solid membrane. This membrane is subsequently incubated with a primary antibody that specifically binds to the target protein (e.g., AtPCS1). A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule and recognizes the primary antibody, is then added. The signal generated by the secondary antibody allows for the visualization and quantification of the target protein.

In studies of phytochelatin synthesis, Western blotting has been used to confirm the presence or absence of PCS protein in wild-type and mutant plants. For example, in an analysis of Arabidopsis thaliana mutants, Western blotting with a specific antiserum against recombinant purified AtPCS1 demonstrated that the AtPCS1 protein was not detectable in the leaves of cad1-3 and cad1-6 mutant plants, which are deficient in phytochelatin synthesis. nih.gov This confirmed that the mutations in these lines resulted in a loss of the PCS protein.

Furthermore, Western blotting can be used to verify the successful expression of a foreign PCS gene in transgenic organisms. In a study where the AtPCS1 gene was overexpressed in Arabidopsis, Western blot analysis confirmed the production of FLAG-tagged AtPCS1 protein in the transgenic lines. nih.gov This technique is crucial for validating the results of genetic engineering and for correlating the level of protein expression with observed physiological effects, such as heavy metal tolerance.

Table 2: Detection of AtPCS1 Protein in Arabidopsis thaliana Leaf Extracts by Western Blotting

Plant Line AtPCS1 Protein Detection
Wild-Type (Col-0) Detected
cad1-3 mutant Not Detected
cad1-6 mutant Not Detected

This is an interactive data table based on the research findings. nih.gov

Biotechnological Applications and Environmental Research Implications of Phytochelatin 4

Phytoremediation Strategies for Heavy Metal Contamination

Phytoremediation is an environmentally sustainable and cost-effective technology that utilizes plants to remove, detoxify, or stabilize contaminants in soil, water, and air. Phytochelatins play a crucial role in the detoxification of heavy metals in plants, making them a key target for enhancing phytoremediation efficiency.

Enhancing Metal Accumulation and Sequestration in Plants

Phytochelatin (B1628973) 4 (PC4), a member of the phytochelatin family of peptides, is instrumental in the detoxification of heavy metals and some metalloids. These cysteine-rich peptides chelate metal ions through their thiol groups, effectively reducing the concentration of free, toxic metal ions within the plant cytoplasm. The resulting metal-phytochelatin complexes are then transported and sequestered into the vacuole, the plant cell's primary storage organelle, thereby preventing them from interfering with essential cellular processes. This sequestration is a critical step in metal tolerance and accumulation.

The synthesis of phytochelatins is enzymatically driven by phytochelatin synthase (PCS), which uses glutathione (B108866) (GSH) as a substrate. The presence of heavy metal ions activates PCS, leading to the production of phytochelatins of varying lengths, including PC4. The general structure of phytochelatins is (γ-glutamylcysteine)n-glycine, where 'n' can range from 2 to 11.

Research has shown a direct correlation between the presence of heavy metals and the induction of phytochelatin synthesis. For instance, exposure to cadmium, a potent inducer of phytochelatin synthesis, leads to a significant increase in the production of these peptides. The ability of plants to synthesize phytochelatins and subsequently sequester the metal complexes is a key determinant of their tolerance to heavy metal stress. Plants with enhanced phytochelatin synthesis capabilities often exhibit increased accumulation of heavy metals, a desirable trait for phytoextraction, a specific phytoremediation technique.

Table 1: Examples of Heavy Metals Detoxified by Phytochelatins

Heavy Metal/Metalloid Role of Phytochelatins in Detoxification
Cadmium (Cd) High-affinity binding and vacuolar sequestration. mdpi.comnih.gov
Arsenic (As) Chelation of arsenite (As(III)) and subsequent sequestration. mdpi.comnih.gov
Lead (Pb) Binds to Pb ions, leading to their sequestration. wikipedia.org
Zinc (Zn) Essential for detoxification of excess zinc and contributes to its accumulation. oup.comnih.gov
Mercury (Hg) Involved in the detoxification of mercury ions. mdpi.com
Copper (Cu) Plays a role in the detoxification of copper ions. mdpi.com

Role of Phytochelatin 4 in Different Phytoremediation Techniques

Phytochelatin 4 contributes significantly to various phytoremediation strategies by enhancing a plant's ability to tolerate and accumulate heavy metals.

Phytostabilization: In this approach, the goal is to reduce the mobility and bioavailability of heavy metals in the soil, thereby preventing their entry into the food chain or groundwater. Phytochelatins contribute to phytostabilization by binding to metal ions within the plant roots, effectively immobilizing them and preventing their translocation to the shoots.

Phytovolatilization: While less directly influenced by phytochelatins, this process involves the uptake of contaminants by plants and their conversion into a less toxic, volatile form that is then released into the atmosphere. The detoxification processes within the plant, to which phytochelatins contribute, are essential for maintaining plant health and metabolic activity required for such conversions.

Metabolic Engineering Approaches for Improved Tolerance and Accumulation

Metabolic engineering offers promising avenues for enhancing the phytoremediation capabilities of plants by manipulating the biosynthetic pathways of phytochelatins.

Overexpression of Phytochelatin Synthase Variants

Studies involving the overexpression of Arabidopsis thaliana phytochelatin synthase (AtPCS1) have yielded mixed results. In some instances, transgenic plants overexpressing AtPCS1 have shown increased tolerance to certain heavy metals like arsenic and accumulated higher levels of phytochelatins. oup.comoup.com For example, transgenic Arabidopsis overexpressing AtPCS1 demonstrated significantly increased biomass on arsenate-containing media compared to wild-type plants. oup.com

However, paradoxically, overexpression of AtPCS1 has also been reported to lead to hypersensitivity to cadmium. oup.comoup.comnih.gov This unexpected outcome is thought to be due to the rapid depletion of the glutathione pool, a crucial antioxidant and the precursor for phytochelatin synthesis. nih.gov The resulting imbalance in cellular redox homeostasis can lead to increased oxidative stress and cellular damage, making the plant more susceptible to cadmium toxicity.

Research has also explored the use of catalytically less efficient variants of PCS. nih.gov Surprisingly, these variants can confer greater cadmium tolerance and accumulation than the wild-type enzyme. nih.gov The reduced catalytic activity of these mutant enzymes appears to prevent the rapid depletion of glutathione, thus maintaining redox homeostasis while still supporting sufficient phytochelatin synthesis for metal detoxification. nih.gov

Table 2: Effects of Overexpressing Phytochelatin Synthase on Metal Tolerance

Gene/Variant Host Organism Observed Effect on Metal Tolerance Reference
AtPCS1 (wild-type) Arabidopsis thaliana Enhanced arsenic tolerance, cadmium hypersensitivity. oup.comoup.com oup.comoup.com
AtPCS1 (wild-type) Brassica juncea Enhanced cadmium tolerance and accumulation (with catalytically less efficient mutants). nih.gov nih.gov
AtPCS1 (mutant variants) Saccharomyces cerevisiae Improved cadmium tolerance compared to wild-type enzyme. nih.gov nih.gov

Engineering Glutathione Biosynthesis for Enhanced PC Precursor Supply

Given that glutathione (GSH) is the direct precursor for phytochelatin synthesis, enhancing its production is a logical step toward increasing phytochelatin levels and, consequently, heavy metal tolerance. nih.govresearchgate.net The biosynthesis of GSH is a two-step enzymatic process catalyzed by γ-glutamylcysteine synthetase (γ-ECS) and glutathione synthetase (GS).

Metabolic engineering efforts have focused on the overexpression of the genes encoding these enzymes. For instance, transgenic Brassica juncea plants overexpressing both γ-ECS and GS exhibited increased levels of glutathione and phytochelatins, leading to enhanced cadmium tolerance. This approach ensures a sufficient supply of the precursor molecule, preventing its depletion upon heavy metal exposure and the subsequent negative effects on cellular redox balance.

By increasing the pool of available glutathione, plants are better equipped to synthesize phytochelatins, including PC4, in response to heavy metal stress. This strategy not only supports the primary detoxification mechanism but also maintains the crucial antioxidant functions of glutathione, thereby providing a more robust and comprehensive defense against heavy metal toxicity.

Future Research Directions

Future research in the field of phytochelatins and their application in phytoremediation should focus on several key areas to build upon our current understanding and develop more effective strategies for environmental cleanup.

Understanding Regulatory Networks: A deeper understanding of the upstream and downstream regulatory networks that control phytochelatin synthesis is crucial. This includes identifying the signaling molecules and transcription factors involved in the activation of PCS and the genes responsible for glutathione biosynthesis.

Transport Mechanisms: Elucidating the precise mechanisms of transport for both phytochelatins and their metal complexes is essential. Identifying and characterizing the transporters responsible for moving metal-phytochelatin complexes into the vacuole will be key to engineering plants with enhanced sequestration capabilities.

Interplay with Other Stress Responses: Investigating the interplay between phytochelatin-mediated detoxification and other plant stress response pathways, such as the antioxidant system and hormonal signaling, will provide a more holistic view of how plants cope with heavy metal toxicity. This knowledge can be used to develop integrated approaches for improving plant resilience.

Field Trials of Engineered Plants: While laboratory studies have shown promise, it is imperative to conduct field trials of metabolically engineered plants to assess their performance under real-world environmental conditions. These trials will provide valuable data on the effectiveness and ecological impact of these phytoremediation strategies.

Exploring Natural Variation: Investigating the natural variation in phytochelatin synthesis and metal accumulation among different plant species and ecotypes, particularly hyperaccumulators, can reveal novel genes and mechanisms that can be harnessed for phytoremediation purposes.

By addressing these research questions, scientists can further unlock the potential of phytochelatins and develop highly efficient and sustainable plant-based solutions for the remediation of heavy metal-contaminated environments.

Elucidating the Precise Role of Phytochelatin 4 in Metal Homeostasis and Stress Signaling

Phytochelatin 4 (PC4) is a member of the phytochelatin (PC) family, a group of enzymatically synthesized peptides crucial for heavy metal detoxification and homeostasis in plants, fungi, and various algae. wikipedia.organnualreviews.org These peptides are oligomers of glutathione and possess the general structure (γ-glutamylcysteine)n-glycine, where 'n' can range from 2 to 11. wikipedia.org PC4 specifically refers to the molecule where n=4. The primary role of phytochelatins is to bind heavy metal ions, such as cadmium (Cd), lead (Pb), and zinc (Zn), through the sulfhydryl (-SH) groups of their cysteine residues. frontiersin.orgnih.govmdpi.com This process, known as chelation, forms stable metal-PC complexes. These complexes are then transported and sequestered into the cell's vacuole, effectively removing toxic metals from the cytosol and preventing them from interfering with vital metabolic pathways. wikipedia.orgnih.govresearchgate.net

The synthesis of phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS), which is activated in the presence of heavy metal ions. mdpi.comresearchgate.net The production of PCs is directly linked to the glutathione (GSH) pool, as GSH is the substrate for the PCS enzyme. researchgate.netnih.gov Exposure to heavy metals can induce oxidative stress, partly by depleting GSH levels. nih.gov The synthesis of PCs, therefore, is intricately connected to the cell's redox state and stress signaling. By consuming GSH, PC synthesis can modulate the cellular redox balance, potentially acting as a signal that triggers other stress-response mechanisms. While the detoxification role is well-established, research continues to explore how the synthesis and accumulation of specific PCs like PC4 participate in the broader network of stress signaling in plants. mdpi.com

Exploring Novel Functions of Phytochelatins in Diverse Organisms

While the detoxification of non-essential heavy metals like cadmium and arsenic is the most recognized function of phytochelatins, evidence suggests their roles extend to the homeostasis of essential metals. nih.govresearchgate.net For instance, PCs are involved in managing the cellular concentrations of essential micronutrients like zinc and copper. nih.govresearchgate.net Although these metals are required for various enzymatic functions, they become toxic at high concentrations. Genetic studies using Arabidopsis mutants deficient in PC synthesis have demonstrated increased sensitivity to high levels of zinc, indicating that PCs are essential for zinc tolerance and play a role in its accumulation. nih.gov This suggests that PCs are part of a broader homeostatic network for maintaining optimal levels of essential elements, not just a response mechanism for toxic metal poisoning. researchgate.net

The discovery of functional phytochelatin synthase genes and PC activity is not limited to plants and fungi. Research has demonstrated that these detoxification pathways are also present in some animals, such as the nematode Caenorhabditis elegans. nih.gov In C. elegans, PC synthase is critical for cadmium tolerance, revealing that this is a more ancient and widespread detoxification mechanism than previously thought. nih.gov This broader evolutionary context encourages exploration into other potential functions of these peptides across different kingdoms of life, possibly including roles in general stress responses beyond metal exposure.

Advanced Biotechnological Applications for Environmental Management and Crop Improvement

The profound ability of phytochelatins to chelate and sequester heavy metals makes them a prime target for biotechnological applications, particularly in phytoremediation and the development of stress-tolerant crops. frontiersin.orgnih.govresearchgate.net Phytoremediation is an environmental cleanup strategy that uses plants to extract, degrade, or stabilize contaminants from soil and water. researchgate.net

Genetic engineering approaches have been employed to enhance the phytoremediation capabilities of various plants. By overexpressing the gene for phytochelatin synthase (PCS), scientists can increase a plant's ability to produce phytochelatins, thereby boosting its capacity for heavy metal tolerance and accumulation. nih.govmdpi.com This strategy holds promise for cleaning up soils and groundwater contaminated with heavy metals. nih.gov

Table 1: Examples of Genetic Engineering for Enhanced Heavy Metal Tolerance and Accumulation

Plant SpeciesGene ManipulationTarget Metal(s)Observed Outcome
Arabidopsis thalianaOverexpression of AtPCS1Cadmium (Cd)Enhanced Cd tolerance and accumulation nih.gov
Brassica juncea (Indian Mustard)Overexpression of AtPCS1Cadmium (Cd)Increased Cd tolerance and accumulation nih.gov
Nicotiana tabacum (Tobacco)Expression of wheat TaPCS1Cadmium (Cd), Lead (Pb)Complemented Cd sensitivity in mutants and enhanced tolerance researchgate.net
Brassica napusOverexpression of BnPCS genesCadmium (Cd)Enhanced Cd tolerance, accumulation, and translocation researchgate.net

In agriculture, heavy metal contamination in soil poses a significant threat to food safety and crop productivity. mdpi.com Engineering crops with enhanced PC synthesis could lead to two distinct benefits. First, it could produce crops that are more tolerant to metal-contaminated soils, allowing for agriculture on marginal lands. Second, by understanding the mechanisms of metal transport and sequestration involving PCs, it may be possible to develop crops that either exclude toxic metals from edible parts (bio-exclusion) or, for phytoremediation purposes, hyperaccumulate them in harvestable tissues (phytoextraction). mdpi.com These advanced strategies aim to ensure food safety and improve environmental health. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Phytochelatin 4 (TFA) in plant tissues under heavy metal stress?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA)-based mobile phases is widely used. Key steps include:

  • Extraction : Homogenize plant tissues in ice-cold 6.3 mM DTPA containing 0.1% TFA to stabilize thiol compounds .
  • Derivatization : Use monobromobimane (mBBr) in HEPPS buffer (pH 8.2) at 45°C for 30 minutes to fluorescently label phytochelatins .
  • Chromatography : Apply a gradient of 0.1% TFA and acetonitrile (ACN) over 60 minutes, with fluorescence detection (ex: 380 nm, em: 470 nm) .
    • Validation : Include internal standards (e.g., glutathione derivatives) and spike-recovery tests to ensure accuracy.

Q. How should researchers optimize extraction protocols for Phytochelatin 4 (TFA) to minimize degradation during sample preparation?

  • Methodological Answer :

  • Rapid Processing : Freeze samples immediately in liquid nitrogen to inhibit enzymatic degradation .
  • Chelating Agents : Include 6.3 mM diethylenetriaminepentaacetic acid (DTPA) in extraction buffers to prevent metal interference .
  • Acidification : Use 0.1% TFA to denature proteases and stabilize phytochelatins during homogenization .
    • Pitfalls : Avoid prolonged exposure to room temperature and ensure centrifugation at 13,800×g to remove particulate matter.

Advanced Research Questions

Q. How can researchers address inconsistencies in Phytochelatin 4 (TFA) quantification when using RP-HPLC with TFA gradients?

  • Methodological Answer :

  • Gradient Calibration : Standardize ACN-TFA gradients using certified reference materials (e.g., synthetic phytochelatin standards) to reduce inter-lab variability .
  • Column Maintenance : Monitor column performance (e.g., peak broadening) and regenerate C18 columns with 100% ACN washes to maintain resolution .
  • Data Normalization : Express results relative to tissue weight and internal controls (e.g., total protein content) to account for extraction efficiency differences .
    • Contradiction Analysis : Compare results with alternative methods (e.g., LC-MS/MS) to resolve discrepancies caused by co-eluting compounds .

Q. What statistical approaches are critical for validating the correlation between Phytochelatin 4 (TFA) levels and metal detoxification efficiency in different plant species?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to cluster phytochelatin profiles with metal accumulation data, ensuring species-specific trends are identified .
  • Regression Models : Apply linear mixed-effects models to account for variability in growth conditions and genetic backgrounds .
  • Significance Testing : Report p-values with Bonferroni corrections for multiple comparisons to avoid Type I errors .
    • Limitations : Acknowledge confounding factors (e.g., soil pH, microbial interactions) in field studies through sensitivity analyses .

Q. How do derivatization conditions (e.g., pH, temperature) influence the detection sensitivity of Phytochelatin 4 (TFA) in complex matrices?

  • Methodological Answer :

  • pH Optimization : Maintain derivatization buffer (HEPPS) at pH 8.2 to maximize mBBr reactivity with thiol groups .
  • Temperature Control : Conduct reactions at 45°C ± 1°C to balance reaction speed and bimane stability .
  • Matrix Effects : Pre-treat extracts with solid-phase extraction (SPE) to remove interfering pigments or phenolics .
    • Advanced Validation : Use kinetic studies to determine reaction completion times and quantify residual unlabeled thiols .

Experimental Design & Reproducibility

Q. What steps are essential for ensuring reproducibility in Phytochelatin 4 (TFA) studies across interdisciplinary teams?

  • Methodological Answer :

  • Protocol Standardization : Publish detailed supplemental materials, including exact buffer compositions, instrument settings, and raw data templates .
  • Blind Analysis : Implement double-blind sample labeling and automated peak integration to reduce observer bias .
  • Collaborative Validation : Share aliquots of standardized plant samples between labs to cross-validate quantification methods .
    • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.